molecular formula C13H21NO3 B12759381 Metaproscaline CAS No. 90132-33-5

Metaproscaline

Cat. No.: B12759381
CAS No.: 90132-33-5
M. Wt: 239.31 g/mol
InChI Key: LRMHEQAATQTVRI-UHFFFAOYSA-N
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Description

Metaproscaline, also known as 3,4-dimethoxy-5-propoxyphenethylamine, is a lesser-known psychedelic compound. It is an analog of proscaline and was first synthesized by Alexander Shulgin. This compound is part of the phenethylamine class of compounds, which are known for their psychoactive and stimulant properties. Despite its structural similarity to other psychedelic compounds, this compound produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .

Preparation Methods

The synthesis of metaproscaline involves several steps, starting from the appropriate phenethylamine precursor. The synthetic route typically includes the following steps:

    Alkylation: The phenethylamine precursor undergoes alkylation to introduce the propoxy group.

    Methoxylation: The compound is then subjected to methoxylation to introduce the methoxy groups at the 3 and 4 positions on the aromatic ring.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Metaproscaline can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: The methoxy and propoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Metaproscaline has limited scientific research applications due to its minimal psychoactive effects. it can be used as a reference compound in studies involving the structure-activity relationship of phenethylamines. Researchers may also study this compound to understand its metabolic pathways and potential interactions with other compounds. Its structural similarity to other psychedelic compounds makes it a useful tool for comparative studies in chemistry and pharmacology .

Mechanism of Action

The exact mechanism of action of metaproscaline is not well understood due to the lack of significant psychoactive effects. like other phenethylamines, it is believed to interact with serotonin receptors in the brain. The compound’s molecular targets and pathways involved are likely similar to those of other psychedelic phenethylamines, which typically involve the activation of serotonin 5-HT2A receptors .

Comparison with Similar Compounds

Metaproscaline is structurally similar to other psychedelic phenethylamines such as:

    Proscaline: An analog of mescaline with similar psychoactive effects.

    Mescaline: A well-known psychedelic compound found in the peyote cactus.

    Escaline: Another analog of mescaline with psychoactive properties.

Compared to these compounds, this compound is unique in that it produces few to no psychoactive effects.

Properties

CAS No.

90132-33-5

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

2-(3,4-dimethoxy-5-propoxyphenyl)ethanamine

InChI

InChI=1S/C13H21NO3/c1-4-7-17-12-9-10(5-6-14)8-11(15-2)13(12)16-3/h8-9H,4-7,14H2,1-3H3

InChI Key

LRMHEQAATQTVRI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC(=C1OC)OC)CCN

Origin of Product

United States

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